(Prolyl-hydroxylprolyl-glycine)10

描述

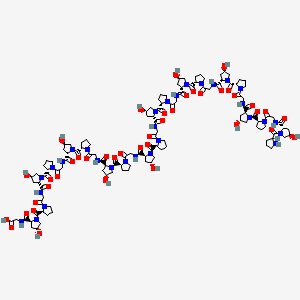

(Prolyl-hydroxylprolyl-glycine)10 is a synthetic peptide composed of repeating units of proline, hydroxyproline, and glycine. This compound is significant in the field of biochemistry and molecular biology due to its role in collagen synthesis. Collagen is a primary structural protein in various connective tissues in the body, and this compound mimics the repeating tripeptide sequence found in collagen.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Prolyl-hydroxylprolyl-glycine)10 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Structural Characterization

The triple-helical structure of poly(Pro-Hyp-Gly)₁₀ was confirmed using:

Analytical Techniques

-

FTIR Spectroscopy : Identified characteristic collagen-like amide I (1,640 cm⁻¹) and amide II (1,550 cm⁻¹) bands, confirming triple-helix formation .

-

¹H NMR : No side reactions detected during polymerization, ensuring sequence fidelity .

-

Transmission Electron Microscopy (TEM) : Revealed nanofiber-like aggregates (~10 nm width) formed by self-assembly .

Thermal Stability

-

Poly(Pro-Hyp-Gly)₁₀ retained its triple-helical conformation up to 80°C, demonstrating superior stability compared to shorter oligomers .

Chemical Modifications and Functionalization

(Pro-Hyp-Gly)₁₀ derivatives have been engineered for enhanced bioactivity:

Cross-Linking Strategies

-

Cysteine-Terminated Variants : Cross-linking via disulfide bonds increased platelet aggregation activity by stabilizing quaternary structures .

-

Alkylation : Improved stability and reduced spontaneous aggregation in monomeric (Pro-Hyp-Gly)₁₀ .

Partial Agonist Behavior

-

Non-cross-linked (Pro-Hyp-Gly)₁₀ weakly activated platelet glycoprotein VI (GPVI) but inhibited cross-linked peptide activity, indicating partial agonism .

Reaction Optimization Insights

Solvent Effects

-

DMSO : Promoted high molecular weight polymerization due to enhanced solubility of hydrophobic Pro/Hyp residues .

-

Aqueous Buffer : Limited to low molecular weight products unless peptide concentration exceeded 50 mg/mL .

Sequence Dependence

-

The (Pro-Hyp-Gly) repeat motif alone contains sufficient structural information for triple-helix self-assembly and nanofiber formation .

Comparative Analysis of Bioactive Derivatives

科学研究应用

Skin Health and Dermatology

Pro-Hyp-Gly has been shown to stimulate fibroblast proliferation, which is essential for skin repair and regeneration. Studies indicate that collagen peptides, including Pro-Hyp-Gly, can enhance skin hydration, elasticity, and overall appearance by promoting collagen synthesis in dermal fibroblasts.

- Case Study: A study published in Frontiers in Nutrition demonstrated that Pro-Hyp treatment increased fibroblast growth on collagen gels, suggesting its efficacy in improving skin conditions .

| Study | Findings | Implications |

|---|---|---|

| Frontiers in Nutrition (2024) | Pro-Hyp stimulates fibroblast proliferation | Potential for anti-aging skincare products |

| PMC Article (2019) | Pro-Hyp enhances collagen synthesis | Use in topical formulations for skin rejuvenation |

Metabolic Health

Research has indicated that Pro-Hyp-Gly may play a role in adipocyte differentiation and metabolic regulation. It has been linked to the reduction of adipocyte size and modulation of genes related to brown fat metabolism.

- Case Study: In an experiment with C3H10T1/2 mesenchymal stem cells, treatment with Pro-Hyp resulted in smaller adipocytes and increased expression of brown fat-specific genes such as PGC-1α and UCP-1 .

| Study | Findings | Implications |

|---|---|---|

| Frontiers in Nutrition (2024) | Reduces adipocyte size; upregulates brown fat genes | Potential for obesity management therapies |

| PMC Article (2010) | Proline metabolism impacts cellular energy status | Insights into metabolic disorders treatment |

Anti-inflammatory Effects

Pro-Hyp-Gly exhibits anti-inflammatory properties that may be beneficial in managing inflammatory conditions such as colitis. Studies have shown that it can attenuate inflammation markers in animal models.

- Case Study: A study investigated the effects of gelatin and its metabolites (including Pro-Hyp) on dextran sodium sulfate-induced colitis in mice, revealing significant reductions in inflammatory markers .

| Study | Findings | Implications |

|---|---|---|

| Wiley Online Library (2020) | Pro-Hyp reduces IL-6 and TNF-α levels | Potential for dietary interventions in inflammatory bowel disease |

作用机制

The mechanism of action of (Prolyl-hydroxylprolyl-glycine)10 involves its role in collagen synthesis. The peptide mimics the natural tripeptide sequence found in collagen, promoting the formation of stable triple helices. This process is essential for the structural integrity of connective tissues. The molecular targets include enzymes involved in collagen synthesis, such as prolyl hydroxylase, which hydroxylates proline residues to form hydroxyproline.

相似化合物的比较

Similar Compounds

(Prolyl-glycine)10: Lacks the hydroxyl group on proline, affecting its stability and function.

(Hydroxyprolyl-glycine)10: Contains hydroxyproline but lacks proline, altering its structural properties.

(Prolyl-hydroxyprolyl-alanine)10: Substitutes glycine with alanine, impacting its flexibility and function.

Uniqueness

(Prolyl-hydroxylprolyl-glycine)10 is unique due to its precise mimicry of the collagen tripeptide sequence. This specificity makes it an invaluable tool for studying collagen synthesis and related biological processes. Its ability to form stable triple helices distinguishes it from other similar compounds, making it particularly useful in research and industrial applications.

生物活性

(Prolyl-hydroxylprolyl-glycine)10, a peptide derived from collagen, has garnered attention for its biological activities, particularly in relation to collagen synthesis and cellular functions. This article explores the compound's biological activity, focusing on its role in fibroblast proliferation, collagen stability, and potential therapeutic applications.

Structure and Properties

This compound is a synthetic peptide consisting of repeating units that mimic the natural collagen structure. Its sequence includes proline and hydroxyproline residues, which are critical for maintaining the stability of collagen fibers through the formation of hydrogen bonds in the triple helix structure.

1. Collagen Synthesis

Prolyl hydroxylases play a crucial role in collagen biosynthesis by catalyzing the hydroxylation of proline residues. This modification is essential for the stability of collagen triple helices, which are critical for tissue integrity and function . The presence of hydroxyproline enhances the thermal stability of collagen, making it more resilient under physiological conditions.

2. Fibroblast Proliferation

Research indicates that this compound promotes fibroblast proliferation. In vitro studies have shown that peptides like Pro-Hyp (a component of this compound) can significantly increase fibroblast migration and proliferation when cultured on collagen gels . This effect is attributed to enhanced signaling pathways that stimulate cellular growth and repair mechanisms.

3. Wound Healing and Tissue Repair

The biological activity of this compound extends to wound healing applications. Its ability to stimulate fibroblast activity suggests a potential role in enhancing tissue repair processes. Studies have demonstrated that collagen-derived peptides can accelerate wound healing by promoting cell migration and matrix deposition .

Case Study 1: Fibroblast Migration

A study investigated the effects of this compound on fibroblast migration from mouse skin explants. Results indicated a significant increase in fibroblast numbers when treated with Pro-Hyp at concentrations of 200 µM, suggesting its effectiveness in promoting cellular responses necessary for tissue regeneration .

Case Study 2: Collagen Hydrolysate Ingestion

Ingestion studies involving collagen hydrolysates revealed that this compound and related peptides appear in human plasma post-consumption. These peptides were shown to enhance skin hydration and elasticity, as well as reduce joint pain, highlighting their systemic benefits following dietary intake .

Research Findings

属性

IUPAC Name |

2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H172N30O41/c151-61-31-81(141(51-61)111(182)71-11-1-21-121-71)101(172)122-41-91(161)132-22-2-12-72(132)112(183)142-52-62(152)32-82(142)102(173)123-42-92(162)133-23-3-13-73(133)113(184)143-53-63(153)33-83(143)103(174)124-43-93(163)134-24-4-14-74(134)114(185)144-54-64(154)34-84(144)104(175)125-44-94(164)135-25-5-15-75(135)115(186)145-55-65(155)35-85(145)105(176)126-45-95(165)136-26-6-16-76(136)116(187)146-56-66(156)36-86(146)106(177)127-46-96(166)137-27-7-17-77(137)117(188)147-57-67(157)37-87(147)107(178)128-47-97(167)138-28-8-18-78(138)118(189)148-58-68(158)38-88(148)108(179)129-48-98(168)139-29-9-19-79(139)119(190)149-59-69(159)39-89(149)109(180)130-49-99(169)140-30-10-20-80(140)120(191)150-60-70(160)40-90(150)110(181)131-50-100(170)171/h61-90,121,151-160H,1-60H2,(H,122,172)(H,123,173)(H,124,174)(H,125,175)(H,126,176)(H,127,177)(H,128,178)(H,129,179)(H,130,180)(H,131,181)(H,170,171)/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSXSIQTILQTNQ-SCWOKBSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CC(CC2C(=O)NCC(=O)N3CCCC3C(=O)N4CC(CC4C(=O)NCC(=O)N5CCCC5C(=O)N6CC(CC6C(=O)NCC(=O)N7CCCC7C(=O)N8CC(CC8C(=O)NCC(=O)N9CCCC9C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8C[C@H](CN8C(=O)[C@@H]9CCCN9C(=O)CNC(=O)[C@@H]1C[C@H](CN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1C[C@H](CN1C(=O)C1CCCN1)O)O)O)O)O)O)C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H172N30O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2690.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40350-90-1 | |

| Record name | (Prolyl-hydroxylprolyl-glycine)10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040350901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。